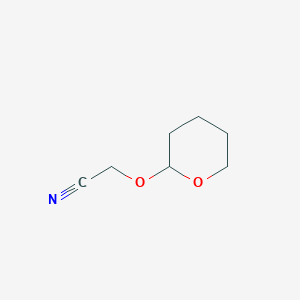

(Tetrahydro-pyran-2-yloxy)-acetonitrile

Descripción

The Tetrahydropyranyl Ether as a Versatile Protecting Group in Synthetic Chemistry

Conceptual Framework of Acetal-Based Protecting Groups

The THP ether belongs to the class of acetal-based protecting groups. total-synthesis.com Acetals are compounds containing two ether linkages to the same carbon atom. They are formed by the reaction of an alcohol with an aldehyde or ketone under acidic conditions. In the case of the THP group, the protection of an alcohol (R-OH) is achieved by reacting it with 3,4-dihydropyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). wikipedia.orgtotal-synthesis.com

The mechanism involves the acid-catalyzed activation of DHP, creating a stabilized carbocation. The alcohol's oxygen atom then acts as a nucleophile, attacking this electrophilic center to form the THP ether. total-synthesis.com The resulting protected alcohol is an acetal (B89532), which is characterized by its stability under a wide range of reaction conditions.

A key feature of acetal protecting groups is their conditional stability. They are highly resistant to nucleophiles, organometallic reagents (like Grignard and organolithium reagents), hydrides, and, most importantly, strongly basic conditions. organic-chemistry.orgthieme-connect.de However, they are readily cleaved under acidic aqueous conditions, which hydrolyze the acetal to regenerate the original alcohol and 5-hydroxypentanal. wikipedia.org This differential stability allows chemists to perform reactions on other parts of the molecule without affecting the protected hydroxyl group and then selectively remove the THP group when desired.

| Condition/Reagent Type | Stability | Notes |

|---|---|---|

| Strongly Basic Conditions (e.g., NaOH, KOtBu) | Stable | Resistant to hydrolysis of esters or deprotonation reactions. thieme-connect.de |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | Allows for C-C bond formation at other sites. thieme-connect.de |

| Nucleophilic Reagents | Stable | The protected oxygen is significantly less nucleophilic. total-synthesis.com |

| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | Tolerates hydride-based reductions of carbonyls or esters. thieme-connect.de |

| Acylating and Alkylating Agents | Stable | Resistant under typical acylation or alkylation conditions. iris-biotech.de |

| Aqueous Acidic Conditions (e.g., HCl, H2SO4, AcOH) | Labile | Cleaved to regenerate the alcohol; this is the standard deprotection method. wikipedia.orgthieme-connect.de |

| Lewis Acids | Generally Labile | Can be cleaved by Lewis acids, sometimes used for mild deprotection. organic-chemistry.org |

Significance of Acetonitrile (B52724) Derivatives as C2 Synthons

Acetonitrile (CH₃CN) and its derivatives are fundamental building blocks in organic synthesis, often serving as "C2 synthons"—reagents that introduce a two-carbon unit into a molecule. mdpi.comresearchgate.net The synthetic utility of acetonitrile stems from the moderate acidity of the protons on the methyl group (α-protons), with a pKa of about 31.3 in DMSO. mdpi.comresearchgate.net

This acidity allows for the deprotonation of acetonitrile by a strong base (such as an organolithium reagent or lithium diisopropylamide) to generate the cyanomethyl anion (⁻CH₂CN). This anion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including:

Nucleophilic Addition: Reaction with aldehydes and ketones to form β-hydroxynitriles.

Nucleophilic Substitution: Reaction with alkyl halides to extend carbon chains.

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds.

The nitrile group (–C≡N) itself is a versatile functional group that can be subsequently transformed into other functionalities, such as amines (via reduction), carboxylic acids (via hydrolysis), or ketones (via reaction with organometallics). Therefore, using an acetonitrile derivative as a C2 synthon provides a pathway to a wide array of more complex products. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxan-2-yloxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADWCNNOFHOBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337762 | |

| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17521-49-2 | |

| Record name | (Tetrahydro-2H-pyran-2-yloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scope and Research Significance of Tetrahydro Pyran 2 Yloxy Acetonitrile in Organic Research

Direct O-Protection of Hydroxyacetonitriles via Acetalization

The most direct and common approach for synthesizing this compound involves the O-protection of a hydroxyacetonitrile (also known as a cyanohydrin). This transformation is an acetalization reaction where the hydroxyl group of the cyanohydrin adds across the double bond of 3,4-dihydro-2H-pyran (DHP).

Catalyzed Addition of Dihydropyran (DHP) to Hydroxyacetonitriles

The reaction between an alcohol, such as hydroxyacetonitrile, and DHP requires a catalyst to proceed at a practical rate. wikipedia.org The mechanism involves the activation of DHP by the catalyst, making it susceptible to nucleophilic attack by the hydroxyl group of the cyanohydrin. Both protic and Lewis acids are effective in promoting this transformation.

Protic acids are frequently employed as catalysts for the tetrahydropyranylation of alcohols. preprints.org Among these, p-Toluenesulfonic acid (p-TSA) is a common choice due to its effectiveness, low cost, and ease of handling. rsc.orgacademie-sciences.fr The reaction mechanism begins with the protonation of the vinyl ether oxygen in DHP by p-TSA. This generates a resonance-stabilized oxocarbenium ion intermediate. The alcohol oxygen of the hydroxyacetonitrile then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. A final deprotonation step, typically by the conjugate base of the acid catalyst or another alcohol molecule, regenerates the catalyst and yields the final product, this compound. This method is generally efficient for a wide range of alcohols. wikipedia.org

Lewis acids offer an alternative catalytic pathway for the THP protection of alcohols and cyanohydrins. nih.gov Various Lewis acids can be utilized, coordinating to the oxygen atom of DHP to activate the double bond towards nucleophilic attack. This approach can sometimes offer advantages in terms of mildness and selectivity, particularly for substrates sensitive to strong protic acids.

Examples of effective Lewis acid catalysts include:

Iron(III) triflate (Fe(OTf)₃): This catalyst has been used in one-pot syntheses of acetal-type protected cyanohydrins. mdpi.com

Zirconium tetrachloride (ZrCl₄): Zirconium tetrachloride efficiently catalyzes the protection of alcohols with DHP in dichloromethane. researchgate.net

Bismuth triflate (Bi(OTf)₃): This relatively non-toxic catalyst is effective for the tetrahydropyranylation of various alcohols and phenols, often under solvent-free conditions. organic-chemistry.org

Lewis acid-catalyzed reactions provide a valuable alternative, expanding the scope of conditions available for the synthesis of THP-protected cyanohydrins. researchgate.net

The efficiency of the tetrahydropyranylation reaction is highly dependent on the chosen reaction conditions and solvent.

Solvents: A range of aprotic solvents are commonly used to facilitate this reaction. Dichloromethane (DCM) is a typical choice, effectively dissolving the reactants and catalyst. wikipedia.org Other solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are also employed. For certain catalytic systems, such as those using bismuth triflate or the CeCl₃·7H₂O/NaI system, the reaction can be performed efficiently under solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.org

Temperature: Most tetrahydropyranylation reactions are conducted at room temperature or slightly below (0 °C), as these conditions are generally sufficient to achieve a reasonable reaction rate without promoting side reactions. wikipedia.org

Catalyst Loading: Typically, only a catalytic amount of the acid (protic or Lewis) is required, often in the range of 1-10 mol%.

The selection of a specific solvent and temperature is crucial for optimizing the reaction, balancing reaction speed with the stability of the starting materials and products.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing the synthesis of this compound involves careful selection of the catalyst, solvent, and temperature to maximize product yield and minimize the formation of byproducts. A key challenge in the protection of hydroxyacetonitriles is their potential instability, as the equilibrium between the cyanohydrin and its corresponding aldehyde/ketone and cyanide can be sensitive to reaction conditions.

The table below summarizes various catalytic systems and their typical conditions for the THP protection of alcohols, which are analogous to the protection of hydroxyacetonitriles.

| Catalyst | Substrate Type | Solvent | Temperature | Typical Yield |

| p-Toluenesulfonic acid (p-TSA) | Alcohols | Dichloromethane | Room Temp. | High |

| Zirconium tetrachloride (ZrCl₄) | Alcohols & Phenols | Dichloromethane | Room Temp. | Excellent |

| Bismuth triflate (Bi(OTf)₃) | Alcohols & Phenols | Solvent-free | Room Temp. | >90% |

| CeCl₃·7H₂O/NaI | Alcohols & Phenols | Solvent-free | Room Temp. | Excellent |

| Silica-supported Perchloric Acid | Alcohols | Solvent-free | Room Temp. | High |

This table presents generalized data for the tetrahydropyranylation of alcohols, which serves as a model for the synthesis of this compound. Yields are typically high to excellent for simple alcohols. organic-chemistry.orgresearchgate.net

For optimal results, a mild catalyst is often preferred to prevent degradation of the cyanohydrin. Lewis acids or heterogeneous acid catalysts can be advantageous as they can sometimes be more easily removed from the reaction mixture and may offer higher selectivity. Running the reaction at ambient or sub-ambient temperatures is generally recommended to ensure the stability of the cyanohydrin starting material.

Convergent Synthesis Strategies Involving Nitrile Functionalization

A plausible convergent route to this compound involves a nucleophilic substitution reaction. In this strategy, an alcohol is first protected with DHP to form a THP ether containing a suitable leaving group. For instance, 2-(2-bromoethoxy)tetrahydro-2H-pyran could be synthesized from 2-bromoethanol (B42945) and DHP. This intermediate can then be reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The cyanide ion acts as a nucleophile, displacing the bromide to form the carbon-carbon bond and yield the final product, this compound. This method separates the formation of the THP ether from the introduction of the nitrile group, offering flexibility in the synthesis design.

Formation of the Nitrile Moiety Subsequent to THP Ether Formation

The synthesis of this compound and its analogs is typically achieved through a two-step sequence. The first step involves the formation of a cyanohydrin from an aldehyde or ketone, followed by the protection of the resulting hydroxyl group as a THP ether.

The initial cyanohydrin formation is a classic carbon-carbon bond-forming reaction. cognitoedu.org It involves the nucleophilic addition of a cyanide ion to a carbonyl compound. chemrevise.org This reaction is often carried out using hydrogen cyanide (HCN) or, more safely, by generating HCN in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with an acid. chemrevise.orglibretexts.org The reaction converts an aldehyde or ketone into a hydroxynitrile (cyanohydrin). libretexts.org

Once the cyanohydrin is formed, the hydroxyl group is protected. The tetrahydropyranylation reaction is an acid-catalyzed process where the hydroxyl group adds to 3,4-dihydro-2H-pyran (DHP). total-synthesis.comyoutube.comwikipedia.org The mechanism involves the protonation of the DHP alkene, which creates a stabilized carbocation. total-synthesis.com The alcohol of the cyanohydrin then acts as a nucleophile, attacking this carbocation to form the THP ether. total-synthesis.com A variety of acid catalysts can be employed for this transformation.

Table 1: Synthetic Conditions for THP-Protected Cyanohydrins

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Cyanohydrin Formation | Aldehyde/Ketone | KCN or NaCN, acid (e.g., H₂SO₄) | Hydroxynitrile |

| 2. THP Protection | Hydroxynitrile, 3,4-Dihydro-2H-pyran (DHP) | Acid catalyst (e.g., TsOH, PPTS, H-beta zeolite) in a solvent like Dichloromethane | This compound derivative |

Strategic Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

THP-protected nitriles are valuable intermediates precisely because the nitrile group can be elaborated through various bond-forming reactions while the protected hydroxyl group remains inert.

Carbon-Carbon Bond Formation: The nitrile functional group is a versatile handle for extending carbon chains. cognitoedu.org One common method involves the reaction of the nitrile with organometallic reagents, such as Grignard reagents. This reaction initially forms an imine salt, which upon acidic workup, hydrolyzes to a ketone, thus forming a new carbon-carbon bond. libretexts.org Furthermore, THP-protected cyanohydrins themselves can act as nucleophiles in sophisticated carbon-carbon bond-forming reactions. For instance, they have been utilized in organocatalyzed one-pot allylic-alkylation–cyclisation reactions to produce α-methylene-γ-butyrolactones. rsc.org

Carbon-Heteroatom Bond Formation: The nitrile group can be readily transformed into other nitrogen- and oxygen-containing functional groups.

Reduction to Amines (C-N Bond Formation): Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. cognitoedu.orglibretexts.org This transformation converts the carbon-nitrogen triple bond into a carbon-nitrogen single bond.

Hydrolysis to Carboxylic Acids (C-O Bond Formation): The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. cognitoedu.orglibretexts.org This reaction proceeds through a primary amide intermediate.

Table 2: Key Transformations of THP-Protected Nitriles

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| C-C Bond Formation | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone |

| C-N Bond Formation | LiAlH₄ or H₂/Catalyst | Primary Amine |

| C-O Bond Formation | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

Development of Scalable and Industrially Relevant Synthetic Protocols

Transitioning the synthesis of this compound and related compounds from the laboratory to an industrial scale requires the development of safe, efficient, and cost-effective protocols. Key considerations include reaction thermodynamics, catalyst selection, and process simplification.

Process Optimization for Large-Scale Production

For large-scale production, process optimization is critical. The tetrahydropyranylation reaction, for example, can be highly exothermic and requires careful control of reaction temperature, often through controlled, drop-wise addition of reagents to manage heat evolution. researchgate.net

Optimization strategies often focus on:

One-Pot Procedures: Combining multiple reaction steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. The synthesis of protected cyanohydrins can be performed in a one-pot fashion where the cyanohydrin is generated and subsequently protected in the same reaction vessel. nih.gov

Solvent Selection: Choosing an appropriate solvent is crucial for reaction performance, product isolation, and environmental impact. Green solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly considered as alternatives to traditional chlorinated solvents. nih.gov

Work-up and Purification: Simplifying the work-up procedure is a key aspect of scalable synthesis. The use of heterogeneous catalysts that can be removed by simple filtration is highly advantageous over homogeneous catalysts that require extractive work-up. nih.govscirp.org

A case study on the scale-up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran, a structurally similar compound, highlighted that the reaction could be successfully scaled up to 300-gram batches by carefully controlling the addition of dihydropyran to manage the exotherm, leading to a higher yield and a simplified work-up. researchgate.net

Heterogeneous Catalysis and Recyclability Studies

The use of heterogeneous catalysts is a cornerstone of green and industrially viable chemistry, offering simplified product purification and the potential for catalyst reuse, which reduces both cost and waste. scirp.org

For the tetrahydropyranylation step, several recyclable, solid-supported acid catalysts have been developed. These provide a practical alternative to homogeneous acids like p-toluenesulfonic acid (TsOH). nih.gov

NH₄HSO₄ on SiO₂: Ammonium bisulfate supported on silica (B1680970) has been shown to be an effective and recyclable catalyst for the synthesis of THP ethers in green solvents. nih.gov

Zeolite H-beta: This solid acid catalyst offers advantages such as short reaction times, mild conditions, and high yields, and it can be recovered and reused. organic-chemistry.org

Table 3: Examples of Heterogeneous Catalysts in Relevant Syntheses

| Catalyst | Reaction | Key Advantages | Recyclability |

|---|---|---|---|

| NH₄HSO₄@SiO₂ | Tetrahydropyranylation of alcohols | High activity, low cost, easy preparation. nih.gov | Recyclable. nih.gov |

| Zeolite H-beta | Tetrahydropyranylation of alcohols | Mild conditions, high yield, short reaction time. organic-chemistry.org | Recyclable. organic-chemistry.org |

| Copper Fluorapatite (CuFAP) | Aldehyde to Nitrile Synthesis | Robust, eco-friendly, solvent-free conditions. scirp.org | Reused several times without significant loss of activity. scirp.org |

| Ru(OH)ₓ/Al₂O₃ | Primary Azide to Nitrile Synthesis | Good yields for various substrates. organic-chemistry.org | Can be employed for further synthesis. organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Tetrahydro Pyran 2 Yloxy Acetonitrile

Transformations Involving the Acetonitrile (B52724) Functionality

The acetonitrile moiety in (Tetrahydro-pyran-2-yloxy)-acetonitrile is a key site for various chemical transformations, including nucleophilic additions, α-functionalization, and reduction.

Nucleophilic Additions and Substitutions at the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a variety of derivatives. For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine.

Recent studies have shown that silyl (B83357) ketene (B1206846) imines, generated in situ from acetonitrile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base, can act as effective nucleophiles. richmond.edu These silyl ketene imines can then participate in nucleophilic addition reactions with various electrophiles. richmond.edu

α-Functionalization and Carbon-Carbon Bond Formation Reactions

The carbon atom alpha (α) to the nitrile group is acidic and can be deprotonated to form a resonance-stabilized carbanion, or enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The formation of an enolate from this compound is a critical step for its α-functionalization. fiveable.me Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed to completely deprotonate the α-carbon. libretexts.orgbham.ac.uk The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of subsequent reactions. bham.ac.uk

Once formed, the enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.orgpressbooks.pub This reaction is most efficient with primary or methyl halides. pressbooks.pub Secondary halides react more slowly, and tertiary halides are prone to elimination reactions. pressbooks.pub This alkylation strategy is a powerful tool for introducing new carbon substituents at the α-position.

Table 1: Key Aspects of Enolate Alkylation

| Feature | Description |

| Enolate Formation | Deprotonation of the α-carbon using a strong base like LDA to form a nucleophilic enolate. libretexts.orgbham.ac.uk |

| Alkylating Agent | Typically a primary or methyl alkyl halide (R-X, where X = Cl, Br, I). pressbooks.pub |

| Reaction Type | SN2 nucleophilic substitution. libretexts.orgpressbooks.pub |

| Outcome | Formation of a new carbon-carbon bond at the α-position. fiveable.me |

The functional groups within this compound and its derivatives can be strategically employed in cyclization reactions to construct nitrogen-containing heterocycles. While specific examples involving this exact molecule are not prevalent in the provided search results, the principles of intramolecular reactions of nitriles are well-established. For instance, if an appropriate electrophilic center is introduced into the molecule through alkylation, intramolecular cyclization can occur.

Furthermore, the Prins reaction, which involves the acid-catalyzed condensation of a carbonyl compound with a homoallylic alcohol, is a powerful method for synthesizing tetrahydropyran (B127337) rings. researchgate.netnih.govbeilstein-journals.org Variations of this reaction, such as the aza-Prins cyclization, can lead to the formation of nitrogen-containing heterocycles. researchgate.net

Reduction of the Nitrile to Amine or Aldehyde Derivatives

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.org Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to effectively reduce a variety of nitriles to primary amines. nih.govorganic-chemistry.org Recent advancements have also demonstrated the electrochemical reduction of acetonitrile to ethylamine (B1201723) with high selectivity using copper nanoparticles as a catalyst. nih.gov

Alternatively, the nitrile can be partially reduced to an aldehyde using a less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org The reaction stops at the imine stage, which is then hydrolyzed upon acidic workup to yield the aldehyde. libretexts.org

Table 2: Reduction Products of the Nitrile Group

| Product | Reagent(s) | Key Conditions |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Aqueous workup libretexts.org |

| Diisopropylaminoborane/LiBH₄ (catalytic) | - nih.govorganic-chemistry.org | |

| Electrochemical Reduction (Cu nanoparticles) | Ambient temperature and pressure nih.gov | |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Low temperature (-78 °C), followed by acidic workup libretexts.org |

Reactivity and Cleavage of the Tetrahydropyranyl Ether

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of conditions, including strongly basic, organometallic, and hydride-mediated reactions. organic-chemistry.orgthieme-connect.de However, it is readily cleaved under acidic conditions. thieme-connect.deyoutube.comnih.gov

The cleavage of the THP ether proceeds via an acid-catalyzed hydrolysis mechanism. youtube.com Protonation of the ether oxygen makes the tetrahydropyranyl group a good leaving group, which departs to form a resonance-stabilized carbocation. youtube.com This carbocation is then trapped by water or another nucleophile to regenerate the alcohol and form 5-hydroxypentanal. wikipedia.org

Commonly used acidic conditions for THP deprotection include acetic acid in a mixture of tetrahydrofuran (B95107) and water, or p-toluenesulfonic acid in an alcohol solvent. nih.govwikipedia.org The lability of the THP group to acid allows for its selective removal in the presence of other protecting groups that are stable to acid. It has been noted that in some cases, such as with Fmoc-protected amino acids, higher concentrations of trifluoroacetic acid (TFA) may be required for complete removal. nih.gov Interestingly, under certain palladium on carbon (Pd/C) catalyzed hydrogenation conditions, inadvertent cleavage of THP ethers can occur due to the formation of small amounts of hydrochloric acid. researchgate.net

Table 3: Common Reagents for THP Ether Cleavage

| Reagent | Solvent System |

| Acetic Acid | Tetrahydrofuran/Water nih.gov |

| p-Toluenesulfonic Acid | Methanol or Ethanol wikipedia.org |

| Trifluoroacetic Acid (TFA) | Dichloromethane/Water nih.gov |

| Palladium on Carbon (Pd/C) with H₂ | Methanol (due to HCl formation) researchgate.net |

Mechanisms of Acid-Catalyzed Deprotection and Regeneration of Hydroxyl Functionality

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under neutral to basic conditions. However, its removal, or deprotection, is most commonly achieved under acidic conditions, regenerating the original hydroxyl group. The mechanism of this acid-catalyzed deprotection of this compound involves a series of well-understood steps that are characteristic of acetal (B89532) hydrolysis.

The process is initiated by the protonation of the endocyclic oxygen atom of the tetrahydropyran ring by an acid catalyst (e.g., TsOH, PPTS, or aqueous acid). This initial protonation step is crucial as it converts the alkoxy group into a good leaving group (an alcohol). Following protonation, the C-O bond of the acetal cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation is stabilized by the lone pair of the remaining oxygen atom.

The liberated hydroxyl group of the original cyanohydrin can then be regenerated. In the presence of water or an alcohol as the solvent, a nucleophilic attack on the carbocation occurs. For instance, with methanol, a methyl-substituted THP ether is formed as a byproduct, while the use of water would result in a hemiacetal that can open to the linear 5-hydroxypentanal. total-synthesis.com The final step involves deprotonation to yield the deprotected cyanohydrin and regenerate the acid catalyst, allowing the catalytic cycle to continue. total-synthesis.com

The efficiency of the deprotection can be influenced by the choice of acid catalyst and solvent system. Common conditions for the removal of the THP group include acetic acid in a tetrahydrofuran/water mixture, p-toluenesulfonic acid in water, or pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol. wikipedia.org

Influence of Stereochemistry at the Acetal Center on Reactivity

The formation of the THP ether from an alcohol and 3,4-dihydropyran introduces a new stereocenter at the C-2 position of the tetrahydropyran ring (the anomeric carbon). In the case of this compound, this results in the formation of a mixture of diastereomers if the original cyanohydrin is chiral. The stereochemistry at this acetal center can have a significant influence on the reactivity of the molecule, particularly in reactions involving the acetal linkage itself.

The two diastereomers will have different three-dimensional arrangements of the substituents around the anomeric carbon. This can lead to differences in steric hindrance and the orientation of orbitals, which in turn can affect the rate and stereochemical outcome of reactions. For instance, the accessibility of the endocyclic oxygen to a proton source for acid-catalyzed deprotection may differ between the two diastereomers, potentially leading to different rates of cleavage.

The anomeric effect, a stereoelectronic phenomenon, plays a crucial role in the conformation and reactivity of tetrahydropyran rings. rsc.org It describes the tendency of an electronegative substituent at the anomeric carbon to occupy an axial position. This preference is due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. The strength of the anomeric effect can influence the ground-state energy and the transition state energies of reactions involving the acetal.

In the context of nucleophilic substitution reactions at the anomeric center, the stereochemistry dictates the facial selectivity of the incoming nucleophile. Studies on related tetrahydropyran acetals have shown that the stereochemical outcome of substitution reactions can be controlled by the stereochemistry at the C-2 position. nih.gov For example, the formation of 1,2-cis or 1,2-trans products can be favored depending on the nature of the substituent at C-2 and the reaction conditions. nih.gov While specific studies on the influence of stereochemistry on the reactivity of this compound are not prevalent in the provided search results, the general principles of acetal reactivity suggest that the diastereomers would likely exhibit different kinetic profiles in reactions such as acid-catalyzed hydrolysis.

Applications of Tetrahydro Pyran 2 Yloxy Acetonitrile As a Key Intermediate in Complex Molecule Synthesis

Strategic Intermediate in Target-Oriented Synthesis

A review of total synthesis literature did not uncover prominent examples where (Tetrahydro-pyran-2-yloxy)-acetonitrile plays a critical role as a strategic intermediate in the synthesis of complex natural products or their precursors. The modular assembly of polyfunctionalized compounds often relies on a diverse toolbox of reagents and building blocks; however, the specific contribution of this compound to this area is not well-documented.

Exploration in Chemoselective Derivatization Methodologies

The chemoselective transformation of either the nitrile or the THP ether in this compound is theoretically possible. For instance, the selective reduction of the nitrile in the presence of the acid-sensitive THP ether would require mild and specific reducing agents. Conversely, the selective deprotection of the THP group without affecting the nitrile is also a plausible transformation. However, specific studies or methodologies developed around the chemoselective derivatization of this particular compound are not readily found in the scientific literature.

Site-Selective Functionalization in Multigram Scale Syntheses

The robust nature of the tetrahydropyranyl (THP) protecting group makes this compound an excellent candidate for multi-step syntheses where specific sites of a molecule must be shielded while other transformations are carried out. The THP ether is stable to a wide range of reaction conditions, including those involving strong bases, organometallics, and hydrides, yet can be readily removed under acidic conditions. This differential reactivity is crucial for achieving site-selectivity in complex molecules with multiple functional groups.

In the context of multigram scale syntheses, the use of THP-protected cyanohydrins, such as this compound, has been noted for its efficiency. rsc.org The synthesis of enantiopure cyanohydrins, which are versatile building blocks for a variety of valuable compounds, can be performed efficiently with both (R)- and (S)-selective hydroxynitrile lyases, and these can be subsequently protected as THP ethers. rsc.org This enzymatic approach allows for the large-scale production of chiral intermediates that are crucial for the pharmaceutical industry.

While specific industrial-scale applications of this compound are often proprietary, the principles of its use can be illustrated through analogous syntheses of tetrahydropyran (B127337) derivatives. For instance, the Prins cyclization is a powerful method for constructing the tetrahydropyran ring system found in many natural products. organic-chemistry.org This and other cyclization strategies often require intermediates with protected hydroxyl groups to ensure the desired regioselectivity and stereoselectivity of the ring formation. The stability of the THP group in such reactions allows for the construction of the core structure of a molecule before deprotection and further functionalization of the hydroxyl group.

The nitrile group of this compound offers a gateway to a variety of other functionalities. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. numberanalytics.comwikipedia.org This versatility allows for the introduction of a wide array of chemical handles at a specific position in a molecule, guided by the initial placement of the this compound unit.

Table 1: Reactivity of the Functional Groups in this compound

| Functional Group | Key Reactions | Resulting Functional Group(s) |

| Tetrahydropyranyl (THP) Ether | Acid-catalyzed hydrolysis | Hydroxyl |

| Nitrile (-C≡N) | Hydrolysis (acidic or basic) | Carboxylic acid, Amide |

| Nitrile (-C≡N) | Reduction (e.g., with LiAlH4) | Primary amine |

| Nitrile (-C≡N) | Reaction with Grignard reagents | Ketone |

Applications in Reagent Design for Analytical Chemistry

The unique chemical properties of the nitrile group in this compound also lend themselves to applications in the design of specialized reagents for analytical chemistry. The strong dipole moment and the ability of the nitrogen lone pair to coordinate with metal ions make nitrile-containing compounds interesting candidates for various analytical techniques.

Acetonitrile (B52724) and its derivatives are widely used as solvents and mobile phases in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) due to their polarity and UV transparency. rsc.org While this compound itself is not a common solvent, its structure could be incorporated into the design of novel stationary phases or as a derivatizing agent to enhance the detectability of certain analytes.

Furthermore, the nitrile functionality can be a key component in the design of chemosensors. The interaction of the nitrile group with specific metal ions can lead to changes in the spectroscopic properties of the molecule, such as fluorescence or UV-Vis absorbance. This principle can be harnessed to create selective and sensitive sensors for the detection of various analytes. The tetrahydropyran portion of the molecule can be modified to tune the solubility and other physical properties of the sensor, making it suitable for different analytical environments.

The reactivity of the nitrile group also allows for its conversion into other functionalities that are useful in analytical reagents. For example, hydrolysis of the nitrile to a carboxylic acid would introduce a site for conjugation to other molecules, such as fluorescent dyes or biomolecules, creating sophisticated analytical probes. Similarly, reduction to an amine would provide a handle for attachment to solid supports, which is a common strategy in the development of materials for solid-phase extraction and chromatography.

Table 2: Potential Analytical Applications of this compound Derivatives

| Derivative Functional Group | Potential Application | Principle of Detection |

| Nitrile (unmodified) | Ligand in chemosensors | Coordination with metal ions leading to spectroscopic changes |

| Carboxylic Acid (from hydrolysis) | Conjugation to fluorescent tags | Fluorescence detection |

| Amine (from reduction) | Immobilization on solid supports | Solid-phase extraction, Chromatography |

Stereochemical Considerations in Tetrahydro Pyran 2 Yloxy Acetonitrile Synthesis and Transformations

Diastereoselectivity and Enantioselectivity in THP Ether Formation

The formation of a (Tetrahydro-pyran-2-yloxy)-acetonitrile unit typically involves the acid-catalyzed addition of a cyanohydrin to 3,4-dihydropyran. This reaction creates a new stereogenic center at the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring. organic-chemistry.orgwikipedia.org When the cyanohydrin precursor is chiral, this results in the formation of a diastereomeric mixture. The control of this diastereoselectivity and the development of enantioselective methods are of significant interest.

Diastereoselectivity in Acetal (B89532) Formation

The reaction of a racemic or enantiopure cyanohydrin with dihydropyran generally yields a mixture of diastereomers. The ratio of these diastereomers is influenced by kinetic and thermodynamic factors, including the reaction conditions and the steric bulk of the cyanohydrin. While often yielding mixtures, certain protocols aim to enhance the selectivity. For instance, enzyme-catalyzed preparations of enantiopure (R)- and (S)-cyanohydrins can be followed by protection with various groups, including THP, under conditions that may influence the diastereomeric ratio. rsc.org

Enantioselective Approaches

Achieving enantioselectivity in the formation of the THP ether itself is a more complex challenge. One strategy involves the dynamic kinetic resolution of reversibly formed chiral cyanohydrins. researchgate.net In this approach, a chiral bifunctional organocatalyst can be used to promote the cyclization of a precursor molecule, forming the tetrahydropyran ring with high enantio- and diastereoselectivity. researchgate.net Although this method forms the entire substituted THP ring rather than just adding a THP group to an existing nitrile, the principles are relevant. The catalyst selectively recognizes a specific chair-like conformation of an intermediate, where the linear nature and stereoelectronic properties of the cyano group are crucial for controlling the stereochemical outcome. researchgate.net

Hydroxynitrile lyases (HNLs) are frequently used for the efficient synthesis of enantiopure cyanohydrins, which are key precursors. rsc.org These enzymatic methods provide access to both (R)- and (S)-cyanohydrins, which can then be protected as THP ethers. rsc.org The development of flow chemistry concepts using immobilized HNLs has further improved the synthesis of these enantiopure building blocks. rsc.org

| Method | Stereochemical Control | Key Features |

| Acid-Catalyzed Addition | Low to moderate diastereoselectivity | Standard method; often produces diastereomeric mixtures that may require separation. organic-chemistry.org |

| Enzymatic Resolution | High enantioselectivity of precursor | Hydroxynitrile lyases (HNLs) produce enantiopure cyanohydrins prior to THP protection. rsc.org |

| Organocatalytic Cycloetherification | High enantio- and diastereoselectivity | Involves dynamic kinetic resolution to construct the substituted THP ring. researchgate.net |

Control of Stereogenic Centers During Subsequent Transformations of Nitrile Derivatives

The (Tetrahydro-pyran-2-yloxy) group can act as a chiral auxiliary, directing the stereochemical course of reactions at or near the nitrile group. The existing stereocenters on the THP ring and at the α-carbon (the carbon bearing the cyano and THP-oxy groups) influence the facial selectivity of nucleophilic or electrophilic attacks.

The nitrile group is a versatile functional handle, readily converted into amines, aldehydes, ketones, and other functionalities. libretexts.org During these transformations, controlling the stereochemistry is paramount.

Nucleophilic Additions to the Nitrile Group

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the nitrile carbon leads to the formation of an imine intermediate, which can be hydrolyzed to a ketone. If the α-carbon is a stereocenter, the THP group can direct the approach of the nucleophile. The stereocontrol in such additions to α-alkoxy nitriles is often dependent on chelation effects. Lewis acidic reagents or metal counterions can coordinate to the oxygen of the THP ether and the nitrogen of the nitrile, creating a rigid cyclic intermediate that biases one face of the molecule to nucleophilic attack. researchgate.net

Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine, for instance with lithium aluminum hydride (LiAlH₄), involves the addition of hydride nucleophiles. libretexts.org While this reaction does not create a new stereocenter at the original nitrile carbon, the presence of the bulky and stereochemically defined THP group can influence the conformational preferences of the resulting aminomethyl group and affect subsequent reactions.

Reactions of α-Alkoxy Nitrones

The this compound can be converted into a corresponding nitrone. Chiral non-racemic α-alkoxy nitrones undergo stereocontrolled additions of various nucleophiles. The stereochemical outcome of these additions can be highly dependent on the choice of Lewis acid used to activate the nitrone, allowing for selective synthesis of different diastereomers. researchgate.net This provides a powerful method for asymmetric C-C bond formation. researchgate.net

| Transformation | Reagents | Stereochemical Influence |

| Ketone Synthesis | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Chelation control involving the THP oxygen can direct the nucleophilic attack. |

| Amine Synthesis | LiAlH₄, H₂/Catalyst | The chiral THP moiety can influence the conformation of the product. libretexts.org |

| Allylation of Derived Nitrones | Allylic metals + Lewis Acids | The choice of Lewis acid can determine the diastereoselectivity of the addition. researchgate.net |

Influence of Tetrahydropyran Ring Conformation on Reaction Pathways

The reactivity and stereochemical outcomes of reactions involving this compound are profoundly influenced by the conformational preferences of the tetrahydropyran ring. The most significant factor governing its conformation is the anomeric effect. wikipedia.org

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency for an electronegative substituent at the anomeric carbon (C-2) of a tetrahydropyran ring to favor an axial orientation, despite the steric hindrance this may cause. wikipedia.org This preference is generally explained by a stabilizing hyperconjugation interaction between a lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the C-O bond of the exocyclic substituent. rsc.org

In the case of this compound, the substituent at the anomeric carbon is the -O-CH₂CN group. The anomeric effect stabilizes the conformer where this group is in the axial position. researchgate.netresearchgate.net This axial preference has significant consequences:

Ground-State Geometry: It dictates the three-dimensional shape of the molecule, positioning the nitrile-containing side chain in a specific region of space relative to the ring.

Reagent Approach: The preferred axial conformation can sterically block one face of the tetrahydropyran ring, directing the approach of incoming reagents to the opposite, more accessible equatorial face.

Reactivity: The rate of reactions can be affected by the conformation. For example, reactions that proceed through an oxocarbenium ion intermediate are influenced by the initial conformation of the starting material. acs.orgresearchgate.net The stability of this intermediate and the stereoselectivity of nucleophilic attack are dictated by stereoelectronic effects related to the original ring conformation. acs.org

The magnitude of the anomeric effect, and thus the strength of the axial preference, can be modulated by factors such as the polarity of the solvent. scispace.com In polar solvents, the effect can be diminished due to solvation of the dipoles associated with the ring oxygen and the substituent. scispace.com Computational studies have also highlighted the importance of exchange energy, rather than purely electrostatic interactions, as the origin of the anomeric effect. researchgate.net The linear geometry of the cyano group is a specific feature that influences these stereoelectronic interactions. researchgate.netresearchgate.net

The interplay between steric and stereoelectronic effects ultimately determines the dominant reaction pathways and the stereochemical integrity of the products formed from this compound. slideshare.net

Analytical and Spectroscopic Characterization in Research on Tetrahydro Pyran 2 Yloxy Acetonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including (Tetrahydro-pyran-2-yloxy)-acetonitrile derivatives. It provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR spectra offer a complete picture of the proton and carbon environments within a molecule. For this compound, the spectra exhibit characteristic signals that confirm the presence of both the tetrahydropyran (B127337) (THP) ring and the acetonitrile (B52724) moiety.

¹H NMR: The proton spectrum is characterized by several key regions. The anomeric proton of the THP ring (O-CH-O) typically appears as a distinct signal in the downfield region, around 4.7-5.0 ppm. The protons of the methylene (B1212753) group adjacent to the nitrile (-O-CH₂-CN) are observed around 4.3-4.5 ppm. The remaining methylene protons of the THP ring produce a complex set of multiplets in the upfield region, typically between 1.5 and 1.9 ppm, while the protons on the carbon adjacent to the ring oxygen (-O-CH₂-) appear around 3.5-4.0 ppm. libretexts.org

¹³C NMR: The carbon spectrum provides complementary information. The anomeric carbon (O-CH-O) gives a signal around 98-100 ppm. The carbon of the nitrile group (-CN) is found further downfield, typically in the 115-120 ppm range. ucla.edu The methylene carbon adjacent to the nitrile (-O-CH₂-CN) resonates around 50-55 ppm. The carbons of the THP ring appear at distinct chemical shifts, with the carbon adjacent to the ring oxygen (C6) at approximately 62-64 ppm and the other ring carbons (C3, C4, C5) appearing in the 19-31 ppm range. rsc.org

Interactive Table: Typical NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anomeric (O-CH-O) | ~4.8 | ~99.0 |

| Methylene (-O-CH₂-CN) | ~4.4 | ~52.0 |

| Nitrile (-CN) | - | ~117.0 |

| THP Ring Protons/Carbons | 1.5 - 1.9, 3.5 - 4.0 | 19.0 - 31.0, ~63.0 |

The formation of the THP ether from a cyanohydrin and 3,4-dihydro-2H-pyran introduces a new stereocenter at the anomeric carbon (C2) of the pyran ring, resulting in a mixture of diastereomers. Advanced NMR techniques are essential for assigning the relative and absolute stereochemistry of these derivatives.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or 1D-NOE experiments can establish through-space proximity between protons, which is critical for determining the relative configuration. For instance, irradiation of the anomeric proton can reveal its spatial relationship to other protons on both the THP ring and the cyanohydrin portion of the molecule, helping to assign the diastereomer's configuration. blucher.com.br

Derivatization with Chiral Reagents: To determine the absolute configuration of the original cyanohydrin, it can be derivatized with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters. rsc.org The ¹H and ¹³C NMR spectra of the resulting (R)- and (S)-MTPA esters show distinct chemical shift differences (Δδ = δS - δR), which can be analyzed to assign the absolute configuration of the chiral center. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound (141.17 g/mol ) and to analyze its fragmentation patterns, which provides corroborating structural evidence. Under electron ionization (EI), the molecular ion peak (M⁺) may be weak or absent. libretexts.org

The most characteristic fragmentation pathway for THP ethers involves the cleavage of the glycosidic bond. This leads to the formation of a highly stable tetrahydropyranyl cation, which gives a prominent base peak at a mass-to-charge ratio (m/z) of 85. rsc.orgresearchgate.net Other fragments can arise from the loss of the nitrile group or subsequent fragmentations of the cyanohydrin portion.

Interactive Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation (Base Peak) |

| 56 | [M - C₅H₉O]⁺ | Acetonitrile-oxy radical cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides clear evidence for the nitrile and ether functionalities.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band appears in the range of 2240-2260 cm⁻¹. This peak is highly characteristic of the nitrile functional group. nih.gov

Ether (C-O-C) Stretch: A strong and prominent absorption band is observed in the fingerprint region, typically between 1000-1150 cm⁻¹, corresponding to the C-O-C stretching vibrations of the acetal (B89532) linkage in the THP ether. libretexts.orgfiveable.me

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups of the THP ring and the acetonitrile side chain are observed just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Nitrile | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Ether | C-O-C Stretch | 1000 - 1150 | Strong |

| Alkane | C-H Stretch | 2850 - 2950 | Strong |

Chromatographic Methods for Purity Assessment, Separation, and Quantification

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound, separating diastereomers, and quantifying the compound in reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound derivatives. amadischem.comacs.org Method development often focuses on reversed-phase chromatography.

A typical HPLC system might employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov A critical consideration during method development is the acid lability of the THP protecting group. The acetal linkage is susceptible to cleavage under strongly acidic conditions. Therefore, the use of mobile phase additives like trifluoroacetic acid (TFA) must be carefully controlled or avoided, as it can lead to the on-column degradation of the analyte, giving a false impression of impurity. nih.gov Buffered mobile phases at a pH between 4 and 6 are often employed to ensure the stability of the compound during analysis. nih.gov Chiral HPLC methods can also be developed to separate and quantify the enantiomers of the parent cyanohydrins, sometimes even without the need for derivatization. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. In the context of this compound research, GC is particularly valuable for the analysis of its more volatile derivatives and for real-time monitoring of synthesis reactions. The separation in GC is based on the differential partitioning of analytes between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas).

In synthetic chemistry, GC serves as a crucial tool for tracking the progress of a reaction. For instance, in the synthesis of tetrahydropyran-protected compounds, GC can be used to monitor the consumption of starting materials and the formation of the desired product. researchgate.net Researchers can take small aliquots from the reaction mixture at various time points, quench the reaction, and analyze the sample by GC. The relative peak areas in the resulting chromatogram correspond to the concentration of reactants and products, allowing for the determination of reaction completion. researchgate.net

For example, during the formation of a this compound derivative, GC analysis can provide a clear picture of the reaction kinetics. By observing the decrease in the peak corresponding to a starting material (e.g., a specific alcohol) and the simultaneous increase in the peak for the THP-protected product, chemists can optimize reaction conditions such as temperature, catalyst loading, and reaction time. researchgate.net

Below is a representative data table illustrating how GC data might be used to monitor the progress of a reaction to form a derivative of this compound.

Table 1: Reaction Monitoring via Gas Chromatography Analysis of the reaction mixture for the synthesis of a this compound derivative.

| Time (minutes) | Reactant A Peak Area (%) | Product B Peak Area (%) | Notes |

| 0 | 99.1 | 0.5 | Reaction initiated |

| 30 | 65.4 | 33.8 | Reaction proceeding |

| 60 | 32.7 | 66.2 | Significant product formation |

| 90 | 5.3 | 93.5 | Reaction nearing completion |

| 120 | <1 | 98.7 | Reaction complete |

This quantitative monitoring ensures that the reaction is stopped at the optimal time, maximizing yield and minimizing the formation of byproducts. When coupled with a mass spectrometer (GC-MS), this technique not only separates the components but also provides structural information, confirming the identity of the intermediates and the final product. researchgate.net

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule. mkuniversity.ac.in It provides precise information on bond lengths, bond angles, and torsional angles, which is crucial for confirming the absolute and relative stereochemistry of chiral compounds. mkuniversity.ac.in For derivatives of this compound, which often contain multiple stereocenters (particularly on the tetrahydropyran ring and any attached chiral moieties), X-ray crystallography is the gold standard for structural elucidation. soton.ac.ukrsc.org

The process requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise position of each atom. wordpress.com

In the study of complex stereoisomers, this technique is paramount. For example, if a synthesis yields a mixture of diastereomers of a this compound derivative, they can be separated by chromatography, and the stereochemistry of each pure isomer can be definitively assigned by growing a suitable crystal and performing X-ray diffraction analysis. nih.govresearchgate.net This was demonstrated in the structural determination of a chiral hexynone containing a THP protecting group, where a crystalline sample was examined by single-crystal X-ray diffraction to confirm its structure. rsc.org Similarly, the absolute configuration of enantiomers of a different compound was successfully identified using X-ray crystallographic techniques, assigning one as the S-enantiomer and the other as the R-enantiomer. nih.gov

The data obtained from an X-ray crystallographic analysis is comprehensive and allows for the creation of detailed structural models. Key data points are summarized in a crystallographic information file (CIF), which includes the parameters listed in the table below.

Table 2: Representative Crystallographic Data for a this compound Derivative Data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value | Description |

| Chemical Formula | C₁₅H₁₈N₂O₄ | The elemental composition of the molecule in the crystal. |

| Formula Weight | 290.32 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system (e.g., cubic, monoclinic, orthorhombic). nih.gov |

| Space Group | P2₁/c | The symmetry group of the crystal. nih.gov |

| a (Å) | 15.721 | Length of the 'a' axis of the unit cell. nih.gov |

| b (Å) | 5.655 | Length of the 'b' axis of the unit cell. nih.gov |

| c (Å) | 31.405 | Length of the 'c' axis of the unit cell. nih.gov |

| β (°) | 93.16 | The angle of the 'β' axis of the unit cell. nih.gov |

| Volume (ų) | 2787.7 | The volume of the unit cell. nih.gov |

| Z | 4 | The number of molecules in the unit cell. nih.gov |

| Dcalc (g/cm³) | 1.344 | The calculated density of the crystal. nih.gov |

| R-factor | 0.073 | An indicator of the quality of the fit between the experimental data and the final structural model. |

This definitive structural information is critical in fields like medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates a molecule's biological activity or physical properties.

Emerging Research Avenues and Future Perspectives for Tetrahydro Pyran 2 Yloxy Acetonitrile Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact. numberanalytics.com For (Tetrahydro-pyran-2-yloxy)-acetonitrile, future research will likely focus on developing synthetic routes that are more sustainable than traditional methods. This involves the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions.

One promising approach is the utilization of biomass-derived feedstocks for the synthesis of the tetrahydropyran (B127337) ring. rsc.org Researchers are exploring catalytic pathways to convert biorenewable resources into valuable chemical intermediates, which could provide a greener alternative to petroleum-based starting materials. Additionally, the replacement of hazardous reagents and solvents is a key area of focus. For instance, the development of protocols that utilize water or other environmentally benign solvents would significantly improve the sustainability profile of this compound synthesis. nih.gov The use of biodegradable surfactants is another strategy being explored to facilitate organic reactions in aqueous media, reducing the reliance on volatile organic compounds. proquest.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Synthesis of the tetrahydropyran moiety from biomass. rsc.org |

| Safer Solvents and Auxiliaries | Employing water or biodegradable solvent systems. nih.gov |

| Energy Efficiency | Development of reactions that proceed at ambient temperature and pressure. |

| Waste Prevention | Designing synthetic routes with high atom economy. jocpr.com |

Exploration of Novel Catalytic Systems for Enhanced Efficiency, Atom Economy, and Stereocontrol

Catalysis is at the heart of modern organic synthesis, offering pathways to reactions with high efficiency and selectivity. Future research on this compound will undoubtedly involve the exploration of novel catalytic systems to enhance synthetic efficiency, maximize atom economy, and achieve precise stereocontrol. nih.gov

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a critical consideration. jocpr.comrsc.orgnih.gov Catalytic reactions, by their nature, often exhibit higher atom economy compared to stoichiometric processes. For reactions involving this compound, the development of catalysts that promote addition and cycloaddition reactions will be a key focus, as these reaction types are inherently 100% atom-economical. rsc.org

Furthermore, the stereochemistry of the tetrahydropyran ring and any adjacent chiral centers is crucial for the biological activity and material properties of its derivatives. Asymmetric catalysis will therefore be a major research direction. nih.gov The design of chiral catalysts that can control the stereochemical outcome of reactions involving this compound will enable the synthesis of enantiomerically pure compounds for various applications. nih.gov This includes the use of organocatalysts, transition metal complexes, and biocatalysts. sciencedaily.com

| Catalytic Approach | Potential Benefit for this compound Chemistry |

| Heterogeneous Catalysis | Facile catalyst recovery and reuse, leading to more sustainable processes. nih.gov |

| Homogeneous Catalysis | High activity and selectivity, enabling precise control over reaction outcomes. |

| Biocatalysis | Use of enzymes for highly selective and environmentally friendly transformations. |

| Asymmetric Catalysis | Stereocontrolled synthesis of chiral derivatives. nih.gov |

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry

The integration of chemical synthesis with automated platforms and continuous flow technologies offers numerous advantages, including improved safety, reproducibility, and scalability. nih.govmdpi.com For this compound, these technologies hold the potential to revolutionize its production and utilization in multi-step syntheses.

Continuous flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govmdpi.com This can lead to higher yields, reduced reaction times, and improved safety, particularly for exothermic or hazardous reactions. mdpi.com The synthesis of this compound and its subsequent transformations could be adapted to flow systems, enabling on-demand production and seamless integration into multi-step synthetic sequences. nih.gov

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can accelerate the discovery and optimization of new reactions and synthetic routes. By employing these platforms, researchers can rapidly screen a wide range of reaction conditions for the synthesis and derivatization of this compound, leading to the rapid identification of optimal protocols.

Computational Chemistry Approaches for Mechanistic Understanding and Prediction of Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and predicting the reactivity of molecules. jmaterenvironsci.commdpi.com For this compound, computational methods can be employed to understand its electronic structure, predict its reactivity in various chemical transformations, and guide the design of new reactions.

Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, identify transition states, and calculate activation energies. scifiniti.com This information can help researchers to understand the factors that control the selectivity of a reaction and to design catalysts that favor the desired outcome. Molecular dynamics simulations can provide insights into the behavior of this compound in different solvent environments and its interactions with other molecules. mdpi.com

By combining computational predictions with experimental validation, researchers can accelerate the development of new synthetic methodologies for this compound and its derivatives. jmaterenvironsci.com

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. scifiniti.com |

| Molecular Dynamics (MD) | Simulation of molecular behavior in solution and interaction with other species. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the compound. |

Design of Advanced Functional Materials Utilizing THP-Acetonitrile Motifs

The unique structural and electronic properties of the this compound motif make it an attractive building block for the design of advanced functional materials. ontosight.ai The tetrahydropyran ring can impart specific conformational constraints and solubility properties, while the nitrile group can participate in a variety of chemical transformations and intermolecular interactions.

One area of interest is the development of novel polymers and liquid crystals. The incorporation of the this compound unit into polymer backbones or as side chains could lead to materials with tailored thermal, mechanical, and optical properties. In the field of liquid crystals, the rigid tetrahydropyran ring could be utilized to design molecules with specific mesomorphic behaviors.

Furthermore, the nitrile group can be a precursor to other functional groups or can participate in coordination chemistry, opening up possibilities for the development of metal-organic frameworks (MOFs) and other coordination polymers with applications in gas storage, separation, and catalysis. The versatility of the this compound scaffold suggests its potential as a key component in the design of a wide range of functional materials with tailored properties.

Q & A

Q. What are the most reliable synthetic routes for preparing (Tetrahydro-pyran-2-yloxy)-acetonitrile, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution of a leaving group (e.g., halogen) at the 6-position of 6-X-substituted-methyl-4-hydroxy-tetrahydro-pyran-2-one using cyanide ions in aqueous conditions, followed by pH adjustment to 0–5 . Key intermediates like (4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-acetonitrile can be purified via liquid-liquid extraction (e.g., ethyl acetate) and characterized using 1H/13C NMR for structural confirmation and FT-IR for functional group analysis. Physical properties (e.g., boiling point: 244°C, density: 0.974 g/cm³) should be cross-validated with literature .

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

- Chromatography : Use HPLC or GC with acetonitrile as a mobile phase modifier to assess purity .

- Spectroscopy : Monitor degradation via UV-Vis (for conjugated systems) and track stability under varying pH/temperature.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .

Q. What safety protocols are essential for handling this compound in the lab?

- Ventilation : Use fume hoods due to volatility and potential release of toxic HCN under acidic conditions .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational tools aid in optimizing reaction pathways for derivatives of this compound?

Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible routes by leveraging reaction databases. For example, density functional theory (DFT) simulations can model transition states for cyanide substitution reactions, while molecular dynamics (MD) studies assess solvent effects (e.g., acetonitrile’s polarity) on reaction kinetics .

Q. What mechanistic insights explain contradictory yields in the synthesis of tetrahydropyran-based nitriles?

Discrepancies in yield often arise from:

- pH sensitivity : Premature protonation of cyanide ions at pH >5 reduces nucleophilicity .

- Steric effects : Bulky substituents on the tetrahydropyran ring hinder nucleophilic attack.

- Catalyst selection : Acidic resins (e.g., TiO₂) improve dehydration efficiency in related acrylonitrile syntheses .

Q. How can this compound serve as a precursor in pharmaceutical intermediates?

This compound is a key intermediate for statins (e.g., Atorvastatin). Functionalization strategies include:

Q. What advanced catalytic systems enhance the enantioselective synthesis of tetrahydropyran derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to control stereochemistry during cyclization.

- Enzyme-mediated catalysis : Lipases or esterases for kinetic resolution of racemic mixtures .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in multicomponent reactions?

- Polar aprotic solvents (e.g., acetonitrile) stabilize transition states via dipole interactions, accelerating nucleophilic substitutions.

- Low temperatures (0–10°C) minimize side reactions (e.g., nitrile hydrolysis) but may slow kinetics. Optimization via Arrhenius plots is recommended .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported physical properties (e.g., boiling point) of this compound?

Cross-reference NIST Chemistry WebBook data with independent measurements using calibrated instruments (e.g., ebulliometry for boiling points). Discrepancies may arise from impurities or differing pressure conditions during measurement .

Q. Why do NMR spectra of tetrahydropyran nitriles vary across studies?

Variations stem from:

- Deuteration level : Residual protons in deuterated solvents (e.g., CD₃CN) can split signals.

- Dynamic effects : Chair-to-chair flipping of the tetrahydropyran ring alters coupling constants. Use low-temperature NMR to "freeze" conformers .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.